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Compound of Interest

Compound Name: SS28

Cat. No.: B12427193 Get Quote

Disclaimer: The term "SS28 gene" is ambiguous and may refer to several distinct genes. This

guide addresses the most probable candidates based on common nomenclature in biomedical

research: TRIM28 (Tripartite Motif Containing 28), a key transcriptional regulator, and US28, a

viral chemokine receptor from Human Cytomegalovirus (HCMV). Additionally, this document

briefly covers the regulation of Somatostatin Receptors by the peptide Somatostatin-28 (SST-

28) and the bacterial sigma factor σ28.

This guide is intended for researchers, scientists, and drug development professionals,

providing a detailed overview of the expression, regulation, and signaling pathways associated

with these molecules.

Section 1: TRIM28 (Tripartite Motif Containing 28) /
KAP1
Tripartite Motif Containing 28 (TRIM28), also known as KRAB-associated protein 1 (KAP1) or

TIF1β, is a master transcriptional co-repressor that plays a pivotal role in epigenetic gene

silencing, DNA repair, and cell differentiation.[1][2] It acts as a scaffold protein, bridging KRAB

domain-containing zinc-finger proteins (KRAB-ZFPs) to effector proteins that mediate

chromatin condensation and transcriptional repression.[1][3]

Expression and Regulation of TRIM28
TRIM28 is a ubiquitously expressed nuclear protein, essential for embryonic development and

the maintenance of homeostasis in adult tissues.[1][2] Its expression is often dysregulated in
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various cancers, where it can function as either a tumor promoter or suppressor depending on

the cellular context.[1]

Regulation of TRIM28 Expression and Activity: The function of TRIM28 is intricately regulated

by post-translational modifications (PTMs), which dictate its role in gene silencing versus DNA

damage repair.

SUMOylation: In its basal state, TRIM28 is SUMOylated. This modification is crucial for

recruiting the NuRD histone deacetylase complex and the histone methyltransferase

SETDB1, leading to the formation of heterochromatin and silencing of target genes.[2][4]

Phosphorylation: In response to DNA damage, TRIM28 is rapidly phosphorylated at Serine

824 by kinases such as ATM and DNA-PK.[5] This phosphorylation event inhibits

SUMOylation, causing TRIM28 to dissociate from chromatin, which de-represses genes

involved in cell cycle arrest and apoptosis, like CDKN1A (p21).[4][5]

Quantitative Data on TRIM28 Expression
TRIM28 is frequently overexpressed in a multitude of cancers compared to adjacent normal

tissues. This overexpression often correlates with tumor progression and poor patient

prognosis.[6][7][8]
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Cancer Type Tissue Type

Relative

TRIM28 mRNA

Expression

(Fold Change)

Method Reference

Breast Invasive

Carcinoma

(BRCA)

Tumor vs.

Normal

>1.5-fold

increase in 42%

of patients

TCGA Data

Analysis
[6]

Breast

Carcinoma (BC)

Tumor vs.

Adjacent Normal

~3.5-fold

increase
RT-qPCR [9]

Glioma
Tumor vs. Non-

tumor Brain

Significantly

higher

Immunohistoche

mistry (IHC)
[8]

Multiple Cancers

(TCGA)

Tumor vs.

Normal

Significantly

increased in

BRCA, BLCA,

COAD, CHOL,

ESCA, GBM,

KIRC, HNSC,

LIHC, LUSC,

LUAD, READ,

PRAD, STAD,

THCA, UCES

TCGA Data

Analysis
[9]

Table 1: Summary of TRIM28 Expression in Various Cancers.

Knockdown of TRIM28 has been shown to significantly alter the expression of genes involved

in cell cycle and apoptosis.
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Cell Line Condition Gene
Change in

Expression
Method Reference

3T3-L1

preadipocyte

s

TRIM28

Knockdown
Dlk1 Increased

RNA-seq, RT-

PCR
[10]

Non-small

cell lung

cancer (PAa)

TRIM28

siRNA

E2F1, Cyclin

D3, p27
Increased Western Blot [11]

Non-small

cell lung

cancer (PAa)

TRIM28

siRNA

TRIM28

mRNA

Reduced to

~14% at 4

days

RT-qPCR [11]

K562

(Leukemia)

TRIM28

Knockout

MAGE Family

(A9, B1, C2)

Downregulate

d

Microarray,

RT-qPCR
[12]

K562

(Leukemia)

TRIM28

Knockout

HBE

(Hemoglobin

Subunit

Epsilon)

Significantly

Increased
Microarray [12]

Table 2: Quantitative Gene Expression Changes Following TRIM28 Depletion.

Signaling Pathways Involving TRIM28
TRIM28 is a central node in several critical signaling pathways, often acting to suppress p53-

mediated apoptosis and modulate pathways that control cell growth and metastasis.

p53 Signaling: TRIM28 can cooperate with MDM2 to promote the ubiquitination and

degradation of the tumor suppressor p53, thereby inhibiting apoptosis.[6]

Wnt/β-catenin Signaling: In ovarian and thyroid cancers, silencing of TRIM28 has been

shown to inhibit cell migration and the epithelial-to-mesenchymal transition (EMT) by

blocking the Wnt/β-catenin signaling pathway.[6]

mTOR Signaling: TRIM28 can promote the proliferation of cervical and endometrial cancer

cells by activating the AKT/mTOR signaling pathway.[6][13]
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NF-κB Signaling: In lung cancer, TRIM28 can activate the NF-κB pathway by promoting the

K63-linked ubiquitination of RIPK1, which in turn upregulates CXCL1 expression and

enhances the recruitment of myeloid-derived suppressor cells, contributing to

immunotherapy resistance.[13]

RLR Signaling: TRIM28 acts as a negative regulator of the RIG-I-like receptor (RLR) innate

immune pathway by targeting the MAVS protein for K48-linked polyubiquitination and

subsequent degradation.[14]

Upstream Regulators
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TRIM28 Signaling Hub

Experimental Protocols
This protocol provides a general workflow for detecting TRIM28 protein levels in cell lysates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7198828/
https://www.microbiologyresearch.org/content/journal/jgv/10.1099/jgv.0.001609?crawler=true
https://www.benchchem.com/product/b12427193?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Cell Lysis
- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer with protease inhibitors.

2. Protein Quantification
- Determine protein concentration using BCA or Bradford assay.

3. Sample Preparation
- Mix lysate with Laemmli sample buffer.

- Boil at 95-100°C for 5 min.

4. SDS-PAGE
- Load 20-50 µg of protein per lane.

- Run gel to separate proteins by size.

5. Protein Transfer
- Transfer proteins to a PVDF or nitrocellulose membrane.

6. Blocking
- Block membrane with 5% non-fat milk or BSA in TBST for 1 hr.

7. Primary Antibody Incubation
- Incubate with anti-TRIM28 antibody (e.g., 1:1000 dilution) overnight at 4°C.

8. Secondary Antibody Incubation
- Wash with TBST.

- Incubate with HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hr at RT.

9. Detection
- Wash with TBST.

- Apply ECL substrate and image chemiluminescence.

End

Click to download full resolution via product page

Western Blot Workflow
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Methodology Details:

Cell Lysate Preparation:

Wash cultured cells with ice-cold PBS.

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

Scrape cells and transfer the lysate to a microcentrifuge tube.

Agitate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 20 minutes at 4°C.[15][16]

Collect the supernatant.

Protein Quantification:

Use a BCA or Bradford assay to determine the protein concentration of each lysate to

ensure equal loading.

SDS-PAGE and Transfer:

Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform

electrophoresis.

Transfer separated proteins to a PVDF membrane.[15]

Immunodetection:

Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum

Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

Incubate the membrane with a primary antibody against TRIM28 (diluted in blocking

buffer) overnight at 4°C.[17]

Wash the membrane three times for 5-10 minutes each in TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[17]

Wash three times with TBST.

Apply an Enhanced Chemiluminescence (ECL) substrate and detect the signal using a

digital imager or film.[16]

This protocol outlines the key steps for identifying genomic regions bound by TRIM28.

Methodology Details:

Cell Cross-linking:

Treat cells (e.g., 1x10^7) with 1% formaldehyde for 10 minutes at room temperature to

cross-link proteins to DNA.

Quench the reaction with 125 mM glycine.

Chromatin Preparation:

Lyse the cells and isolate nuclei.

Sonify the nuclear lysate to shear chromatin into fragments of 200-600 bp.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Incubate the chromatin overnight at 4°C with an anti-TRIM28 antibody. An IgG antibody

should be used as a negative control.

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

Washing and Elution:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.
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Elute the complexes from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating at 65°C overnight with NaCl.

Treat with RNase A and Proteinase K.

Purify the DNA using phenol-chloroform extraction or a column-based kit.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified ChIP DNA.

Perform high-throughput sequencing.

Data Analysis:

Align reads to a reference genome (e.g., hg19) using software like Bowtie.[18][19]

Call peaks using a program like MACS to identify regions of significant TRIM28

enrichment compared to the input control.[18]

Section 2: US28 - Human Cytomegalovirus (HCMV)
G Protein-Coupled Receptor
The US28 gene is encoded by Human Cytomegalovirus (HCMV), a betaherpesvirus. It

produces a G protein-coupled receptor (GPCR) that is a potent signaling molecule,

manipulating a wide array of host cellular pathways to benefit the virus.[20] US28 is expressed

during both lytic (active) and latent phases of infection, highlighting its critical role throughout

the viral lifecycle.[20][21]

Expression and Regulation of US28
US28 expression is detected on the surface of HCMV-infected cells.[22] Its transcription is

observed in latently infected monocytes and CD34+ hematopoietic progenitor cells, where it is

essential for establishing and maintaining the latent state.[8][20] During latency, US28

attenuates signaling pathways like MAP kinase and NF-κB to suppress the viral Major
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Immediate Early Promoter (MIEP), preventing the initiation of lytic replication.[23][24]

Conversely, in differentiated cells, US28 can activate these same pathways to help drive viral

reactivation.[23]

Quantitative Data on US28
The expression of US28 is tightly controlled and is a key determinant of the latent-to-lytic

switch.

| Cell Type | Infection Stage | Observation | Significance | Reference | | :--- | :--- | :--- | :--- | :--- |

:--- | | Monocytes | Latent Infection | US28 expression is necessary for latency. | Deletion of

US28 (ΔUS28) leads to lytic infection. |[23][25] | | THP-1 Monocytes | Latent Infection | US28

transcripts detected. | One of the few viral genes expressed during latency. |[8] | | CD14+

Monocytes | Latent Infection | US28 upregulates CTCF expression. | CTCF binds to the MIEP

to suppress lytic gene expression. |[14] | | Fibroblasts | Lytic Infection | US28 is dispensable for

lytic infection in fibroblasts. | Suggests a cell-type-specific role. |[20] |

Table 3: Expression and Function of US28 during HCMV Infection.

Pharmacological inhibition of US28 can disrupt its function and is being explored as a

therapeutic strategy.
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Inhibitor Type Target Effect Reference

VUF2274 Inverse Agonist US28

Inhibits

constitutive PLC

signaling.

[26]

Small-molecule

inhibitors
Inverse Agonist US28

Causes

reactivation of

latent HCMV,

making infected

cells targets for

the immune

system.

[24]

YM-254890 Gαq/11 Inhibitor Gαq/11

Inhibits US28-

induced

monocyte

adhesion; blocks

viral reactivation.

[27][28]

Ro-32-0432 PKC Inhibitor Protein Kinase C

Partially inhibits

US28-induced

monocyte

adhesion.

[27]

Table 4: Pharmacological Inhibitors Targeting US28 or its Downstream Pathways.

Signaling Pathways Involving US28
US28 is a promiscuous receptor that can signal constitutively (without a ligand) and in

response to a broad range of host chemokines. It couples to multiple Gα protein families

(Gαq/11, Gα12/13, and Gαi/o) to activate diverse downstream pathways.[7][20]

Gαq/11 Signaling: Constitutive coupling to Gαq leads to the activation of Phospholipase C

(PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This

pathway can activate NF-κB and NFAT.[20][27]

Gα12/13 Signaling: This coupling leads to the activation of the RhoA-Rho kinase (ROCK)

pathway, which is involved in cytoskeletal rearrangements and cell migration.[19]
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MAP Kinase (ERK) Pathway: US28 can activate the ERK pathway, which has divergent, cell-

type-dependent effects on the viral MIEP.[5][23]

STAT3 Signaling: US28 expression has been linked to the activation of the STAT3-IL-6

signaling axis, promoting a pro-inflammatory and pro-angiogenic environment.[20]

Wnt/β-catenin Signaling: US28 can positively modulate β-catenin signaling, a pathway

implicated in oncogenesis.[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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